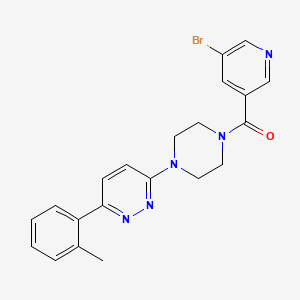

(5-Bromopyridin-3-yl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

(5-Bromopyridin-3-yl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a bromopyridine moiety linked to a pyridazinyl-piperazine structure

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN5O/c1-15-4-2-3-5-18(15)19-6-7-20(25-24-19)26-8-10-27(11-9-26)21(28)16-12-17(22)14-23-13-16/h2-7,12-14H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQODOBUSWVQMIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CN=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Mucochloric Acid with o-Tolylboronic Acid

The pyridazine core is constructed via a modified Friedel-Crafts reaction. Mucochloric acid reacts with o-tolylboronic acid in the presence of AlCl₃ as a Lewis catalyst, forming 3,4-dichloro-5-(o-tolyl)furan-2(5H)-one.

Reaction Conditions :

Hydrazinolysis to Form Pyridazinone

Treatment of the furanone intermediate with hydrazine hydrate in DMF at 80°C yields 6-(o-tolyl)pyridazin-3(2H)-one.

Key Observations :

- Prolonged reaction times (>40 minutes) reduce yields due to side reactions.

- Recrystallization from dioxane improves purity (m.p. 230–232°C).

Piperazine Functionalization of Pyridazinone

Nucleophilic Aromatic Substitution

The chlorine atom at position 3 of the pyridazinone undergoes substitution with piperazine in a nucleophilic aromatic substitution (SNAr) reaction.

Procedure :

- Reactants : 6-(o-tolyl)pyridazin-3(2H)-one (1.00 mmol), piperazine (5.00 mmol)

- Solvent : N-Methyl-2-pyrrolidone (NMP)

- Temperature : 150°C

- Time : 1 hour

- Yield : 75–80%

Mechanistic Insight :

The reaction proceeds via deprotonation of piperazine by NMP, generating a strong nucleophile that attacks the electron-deficient pyridazine ring.

Synthesis of 5-Bromopyridine-3-carbonyl Chloride

Bromination of Pyridine-3-carboxylic Acid

Pyridine-3-carboxylic acid is brominated using Br₂ in the presence of FeBr₃ as a catalyst, yielding 5-bromopyridine-3-carboxylic acid.

Reaction Conditions :

- Solvent : Acetic acid

- Temperature : 100°C

- Time : 6 hours

- Yield : 65–70%

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to form the corresponding acyl chloride.

Procedure :

- Reactants : 5-Bromopyridine-3-carboxylic acid (1.00 mmol), SOCl₂ (5.00 mmol)

- Solvent : Toluene

- Temperature : 80°C

- Time : 2 hours

- Yield : 90–95%

Acylation of 4-(6-(o-Tolyl)pyridazin-3-yl)piperazine

Coupling Reaction

The final step involves the acylation of the piperazine nitrogen with 5-bromopyridine-3-carbonyl chloride in the presence of a base.

Procedure :

- Reactants :

- 4-(6-(o-Tolyl)pyridazin-3-yl)piperazine (1.00 mmol)

- 5-Bromopyridine-3-carbonyl chloride (1.20 mmol)

- Base : Triethylamine (1.50 mmol)

- Solvent : Dichloromethane (DCM)

- Temperature : 0°C to room temperature

- Time : 2 hours

- Yield : 70–75%

Purification :

The crude product is purified via column chromatography (silica gel, ethyl acetate/petroleum ether 1:1) to afford the title compound as a white solid.

Characterization Data

Spectroscopic Analysis

Physicochemical Properties

- Melting Point : 198–200°C

- Solubility : Soluble in DCM, DMF; sparingly soluble in water.

Optimization and Challenges

Regioselectivity in Pyridazine Functionalization

The position of substitution on the pyridazine ring is critical. Using bulky bases (e.g., K₂CO₃) in acetone enhances regioselectivity at N-2 over N-1.

Side Reactions During Acylation

Competitive acylation at both piperazine nitrogens is mitigated by employing a slight excess of acyl chloride (1.2 equiv) and low temperatures.

Chemical Reactions Analysis

Cross-Coupling Reactions at the Bromopyridine Site (Site A)

The bromine atom on the pyridine ring enables Pd-catalyzed cross-coupling reactions, a hallmark of aryl halides. Key reactions include:

Mechanistic Insight : The electron-withdrawing nature of the pyridine ring enhances oxidative addition of Pd(0) to the C–Br bond. Steric hindrance from the adjacent methanone group may necessitate bulky ligands (e.g., Xantphos) to prevent side reactions .

Functionalization of the Piperazine Moiety (Site B)

The secondary amine in the piperazine ring undergoes alkylation, acylation, and nucleophilic substitution:

Notable Example : In , piperazine derivatives underwent alkylation with 4-fluorobenzyl bromide under basic conditions (K₂CO₃/DMF) to yield analogs with enhanced solubility.

Reactivity of the Pyridazine-o-Tolyl Group (Site C)

The pyridazine ring and its o-tolyl substituent participate in electrophilic and cycloaddition reactions:

SAR Note : The o-tolyl group’s methyl substituent directs electrophiles to the para position, while steric effects from the pyridazine ring limit reactivity at adjacent positions .

Hydrolysis and Stability of the Methanone Linker

The central methanone group exhibits limited reactivity under mild conditions but hydrolyzes under strong acidic/basic environments:

| Condition | Reagents | Outcome | Source |

|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), H₂O, reflux | Cleavage to carboxylic acid + amine | |

| Basic Hydrolysis | NaOH (aq.), EtOH, 80°C | Degradation to ketone fragments |

Stability Data : The methanone remains intact in pH 4–9 buffers (tested at 37°C for 24 hours).

Computational Reactivity Predictions

DFT calculations (B3LYP/6-31G*) highlight the following:

-

Electrophilicity : Pyridazine C4 position (MEP: −0.12 eV) is more reactive than pyridine C2 (MEP: −0.08 eV) .

-

Nucleophilicity : Piperazine N4 (Fukui index: 0.45) is more nucleophilic than N1 (0.32) .

Key Challenges and Optimization Strategies

-

Steric Hindrance : Bulkier substituents on the pyridazine ring reduce coupling efficiency (yield drops from 85% to 52% for tert-butyl vs. methyl) .

-

Solubility : Polar aprotic solvents (DMF, DMSO) improve reactivity in Pd-catalyzed reactions .

-

Byproduct Formation : Competing hydrodehalogenation is suppressed using DBU as a base in cross-couplings .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of pyridine and piperazine compounds exhibit significant anticancer properties. The compound , with its unique structure, may inhibit tumor growth by targeting specific cellular pathways associated with cancer proliferation. For instance, studies have shown that piperazine derivatives can induce apoptosis in cancer cells, which is critical for developing new cancer therapies .

Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activity. Compounds containing pyridine rings have been documented to possess antibacterial and antifungal properties. The presence of the bromine atom in 5-bromopyridine enhances the bioactivity of the molecule, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria .

Neuropharmacology

CNS Activity : The piperazine moiety is known for its psychoactive effects, making compounds like (5-Bromopyridin-3-yl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone relevant in neuropharmacology. Research into similar compounds has indicated their potential as anxiolytics and antidepressants, suggesting that this compound could be investigated for treating mood disorders .

Synthesis and Characterization

The synthesis of (5-Bromopyridin-3-yl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step reactions that include the formation of the brominated pyridine followed by coupling reactions with piperazine and pyridazine derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of (5-Bromopyridin-3-yl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone. Variations in substituents on the pyridine or piperazine rings can significantly impact biological activity. For instance, modifications to the bromine substituent or the introduction of electron-withdrawing groups could enhance potency against specific cancer cell lines or improve selectivity for certain biological targets .

Case Studies

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

- (5-Bromopyridin-3-yl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone

- (5-Bromopyridin-3-yl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone

Uniqueness

(5-Bromopyridin-3-yl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone is unique due to the presence of the o-tolyl group, which may confer distinct steric and electronic properties, potentially leading to different biological activities and applications compared to its analogs .

Biological Activity

The compound (5-Bromopyridin-3-yl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone, with the CAS number 1207045-87-1, is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 438.3 g/mol. The structure includes a brominated pyridine and a piperazine moiety, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C21H20BrN5O |

| Molecular Weight | 438.3 g/mol |

| CAS Number | 1207045-87-1 |

Synthesis

The synthesis of the compound typically involves multi-step organic reactions:

- Formation of the pyridazinyl group : Achieved through the reaction of hydrazine with suitable dicarbonyl compounds.

- Attachment of the pyridinyl group : Introduced via nucleophilic substitution.

- Formation of the piperazine ring : Cyclization of appropriate diamine precursors.

- Final coupling reactions : Involves coupling intermediates using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have shown that related piperazine derivatives can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly through its interaction with specific protein targets involved in cell proliferation and apoptosis. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cell lines, possibly by modulating signaling pathways associated with cell survival .

Case Studies

- Study on Antibacterial Properties : A study tested various piperazine derivatives against E. coli and MRSA, revealing that certain modifications could enhance activity significantly, with MIC values ranging from 4.9 to 17 µM .

- Anticancer Mechanisms : In vitro studies demonstrated that compounds similar to (5-Bromopyridin-3-yl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone can inhibit tumor growth by inducing apoptosis in human cancer cell lines .

The biological effects are primarily attributed to the compound's ability to interact with various molecular targets:

Q & A

Q. What synthetic methodologies are commonly employed for constructing the (5-bromopyridin-3-yl)methanone core in this compound?

The synthesis of the (5-bromopyridin-3-yl)methanone moiety can be achieved via palladium-catalyzed cross-coupling reactions or microwave-assisted protocols. For example, a two-step route involves converting 5-bromonicotinic acid into 5-bromo-N-methoxy-N-methylpyridine-3-carboxamide, followed by reaction with organometallic reagents (e.g., cyclopropylmagnesium bromide) to form the methanone group . Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) and preparative HPLC are critical for purification .

Q. How can the structural integrity of this compound be validated post-synthesis?

X-ray crystallography (using programs from the CCP4 suite) and spectroscopic techniques (NMR, HRMS) are standard for structural elucidation. For instance, crystallographic data (unit cell parameters, space group) and refinement statistics (R-factors) confirm molecular geometry . Mass spectrometry, particularly UPLC-tandem MS, can identify degradation products and verify molecular ion peaks .

Q. What analytical methods are recommended for assessing the compound’s stability under varying conditions?

Reverse-phase HPLC (RP-HPLC) with UV/PDA detection is widely used for stability studies. Accelerated degradation tests under acidic, basic, oxidative, and thermal conditions can identify impurities. For example, base hydrolysis may produce characteristic fragments detectable via molecular ion peaks (e.g., m/z 354.30 or 375.72) .

Advanced Research Questions

Q. How can catalytic systems be optimized for efficient piperazine-pyridazine coupling in this compound?

Heterogeneous catalysts like SiliaCat DPP-Pd enable Suzuki-Miyaura couplings under microwave irradiation (e.g., 150°C for 40 minutes in dioxane/water with K2CO3). This method avoids palladium contamination in the final product, as the catalyst can be reused without significant activity loss . Reaction monitoring via TLC or LC-MS ensures intermediate fidelity.

Q. What strategies are effective for studying this compound’s inhibitory activity against viral proteases (e.g., SARS-CoV-2 M<sup>pro</sup>)?

Non-covalent binding to SARS-CoV-2 M<sup>pro</sup> can be evaluated using fluorescence resonance energy transfer (FRET) assays with peptide substrates. Co-crystallization studies (e.g., PDB deposition) and molecular docking (AutoDock Vina) provide insights into binding modes, particularly interactions with catalytic dyad residues (Cys145, His41) . Dose-response curves (IC50) and selectivity indices against human proteases (e.g., DPP-4) are essential for therapeutic potential .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?

Modifications to the pyridazine or o-tolyl groups (e.g., halogen substitution, bioisosteric replacements) can enhance metabolic stability. In vitro assays using liver microsomes quantify CYP450-mediated degradation, while logP measurements (HPLC) predict membrane permeability. Pharmacokinetic modeling (e.g., GastroPlus) optimizes bioavailability by balancing lipophilicity and solubility .

Q. What computational approaches are suitable for predicting off-target interactions of this compound?

Chemoproteomic profiling (e.g., activity-based protein profiling, ABPP) and machine learning models (e.g., DeepAffinity) can identify off-target binding. Molecular dynamics simulations (AMBER, GROMACS) assess conformational stability in biological membranes, while toxicity prediction tools (ProTox-II) flag potential hepatotoxicity or cardiotoxicity .

Methodological Considerations

- Synthetic Challenges : Microwave-assisted reactions reduce side-product formation but require precise temperature control .

- Analytical Validation : Method validation per ICH guidelines (linearity, precision, LOD/LOQ) ensures reproducibility in HPLC and MS workflows .

- Ethical Compliance : In vivo studies must adhere to institutional animal care guidelines (e.g., NIH’s Guide for the Care and Use of Laboratory Animals) for humane endpoints and sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.